Acridine, 9-[4-(bromomethyl)phenyl]-
Description
Significance of Heterocyclic Compounds in Contemporary Scientific Research
Heterocyclic compounds are a vast and diverse class of organic molecules that are fundamental to modern scientific research. openaccessjournals.com These compounds are characterized by a cyclic structure containing at least one atom other than carbon, known as a heteroatom. openaccessjournals.com Nitrogen, oxygen, and sulfur are common heteroatoms found in these ring structures. openaccessjournals.com
The presence of heteroatoms imparts unique physical and chemical properties to these molecules, making them essential in numerous scientific and industrial applications. openaccessjournals.com In fact, over 90% of new drugs incorporate heterocyclic motifs, underscoring their critical role in medicinal chemistry and drug discovery. ijraset.comnveo.org Their structural diversity and functional versatility make them indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. openaccessjournals.comlongdom.org The study of heterocyclic compounds bridges chemistry and biology, providing tools to investigate biological processes and develop new therapeutic agents. ijraset.comnveo.org
Acridine (B1665455) as a Pivotal Heteroaromatic Scaffold in Chemical Biology and Materials Science
The acridine scaffold is a prominent example of a heteroaromatic system with substantial relevance in both chemical biology and materials science. nih.govnih.gov Its unique structure allows it to serve as a foundational framework for a wide range of derivatives with diverse applications. nih.gov
The core structure of acridine is a planar, tricyclic aromatic system with the molecular formula C₁₃H₉N. numberanalytics.comwikipedia.org It is structurally analogous to anthracene, but with one of the central carbon atoms replaced by a nitrogen atom. wikipedia.orgtaylorandfrancis.com This substitution has several important consequences:
Planarity: The flat, rigid structure of the acridine molecule is a key feature that influences its interactions with other molecules, particularly biological macromolecules like DNA. nih.gov
Basicity: The nitrogen atom in the central ring gives acridine mild basicity, similar to pyridine (B92270) and quinoline. wikipedia.org
Electronic Properties: The presence of the nitrogen atom creates a degree of electron deficiency in the ring system, influencing its chemical reactivity and making it susceptible to certain types of chemical reactions. numberanalytics.com
These fundamental attributes are crucial to the diverse roles acridine and its derivatives play in various scientific fields.
The acridine framework is of significant interest across multiple disciplines due to its versatile properties.
Chemical Biology: Many acridine derivatives are known to bind to DNA and RNA, often through a process called intercalation, where the planar acridine molecule inserts itself between the base pairs of the nucleic acid. wikipedia.orgnih.gov This ability to interact with genetic material is the basis for the biological activity of many acridine-based compounds. nih.gov For instance, derivatives like proflavine (B1679165) have antiseptic properties, and acridine orange is used as a fluorescent stain for nucleic acids in cell biology to help determine the cell cycle. wikipedia.org The study of how these molecules interact with DNA is a significant area of research in the development of new therapeutic agents. researchgate.netnih.gov
Materials Science: Acridine derivatives have found applications as dyes and fluorescent probes. wikipedia.orgchemimpex.com The inherent fluorescence of the acridine structure is a valuable property. nih.gov For example, 9-(Bromomethyl)acridine (B74509) is utilized in the production of fluorescent dyes and materials, which are important for advancements in imaging and diagnostic technologies. chemimpex.com The reactivity of the acridine ring system also allows for its incorporation into larger, more complex molecular structures, including polymers with potential applications in electronics. longdom.org
The specific compound, Acridine, 9-[4-(bromomethyl)phenyl]- , is a derivative of this important chemical class. Its properties are detailed in the table below.
Structure
2D Structure
3D Structure
Properties
CAS No. |
183170-02-7 |
|---|---|
Molecular Formula |
C20H14BrN |
Molecular Weight |
348.2 g/mol |
IUPAC Name |
9-[4-(bromomethyl)phenyl]acridine |
InChI |
InChI=1S/C20H14BrN/c21-13-14-9-11-15(12-10-14)20-16-5-1-3-7-18(16)22-19-8-4-2-6-17(19)20/h1-12H,13H2 |
InChI Key |
NNSHIMQSNARBAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C4=CC=C(C=C4)CBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Acridine, 9 4 Bromomethyl Phenyl and Analogous Acridine Derivatives
Strategic Approaches to Acridine (B1665455) Core Elaboration
The construction of the tricyclic acridine system is the foundational step in the synthesis of complex derivatives. Strategies range from classical named reactions that have been updated with modern techniques to novel transition-metal-catalyzed processes that offer new pathways for molecular assembly.
Established methods for acridine synthesis have been refined to improve yields, reduce harsh reaction conditions, and increase substrate scope. Concurrently, new catalytic systems have been developed that allow for direct functionalization of the acridine ring system.
The Bernthsen acridine synthesis, first reported in 1878, is a classical method involving the condensation of a diarylamine with a carboxylic acid or its anhydride (B1165640) using zinc chloride as a catalyst at high temperatures. wikipedia.orgnih.gov Traditionally, this reaction requires prolonged heating at 200–270 °C for as long as 24 hours to afford the desired 9-substituted acridine. wikipedia.org
Modern adaptations have significantly improved the efficiency and environmental footprint of this reaction. One key advancement is the use of microwave irradiation as the heat source. researchgate.net Microwave-assisted synthesis dramatically shortens reaction times and can lead to increased yields. Furthermore, the amount of Lewis acid catalyst (ZnCl₂) can be reduced, making the process more environmentally friendly. researchgate.net Another modification involves replacing zinc chloride with p-toluenesulphonic acid (p-TSA) as a catalyst in a solvent-free reaction, which also provides 9-substituted acridines with improved yields and shorter reaction times compared to the conventional method. researchgate.net
| Parameter | Classical Bernthsen Method | Modern Microwave-Assisted Method |
|---|---|---|
| Catalyst | Zinc Chloride (ZnCl₂) | Zinc Chloride (reduced amount) or p-TSA |
| Temperature | 200-270 °C | Lower temperatures often sufficient |
| Reaction Time | Up to 24 hours | Significantly shorter (minutes to hours) |
| Energy Source | Conventional Heating | Microwave Irradiation |
| Yields | Variable, often moderate | Generally higher |
| Environmental Impact | High energy consumption, large amount of Lewis acid | Greener (less energy, less catalyst) |
Transition-metal catalysis has become an indispensable tool in modern organic synthesis for the functionalization of inert C-H bonds. mdpi.comnih.gov This approach allows for the direct introduction of substituents onto the pre-formed acridine core, bypassing the need for pre-functionalized starting materials. The acridine scaffold, being a nitrogen-containing heterocycle, can be functionalized using catalysts based on metals like palladium, rhodium, iridium, and copper. nih.govresearchgate.net
These reactions often proceed via a C-H activation mechanism, where the metal catalyst selectively cleaves a carbon-hydrogen bond on the acridine ring and replaces it with a new carbon-carbon or carbon-heteroatom bond. tdl.org The inherent electronic properties of the acridine ring, along with the potential use of directing groups, can guide the regioselectivity of the functionalization. For instance, palladium-catalyzed oxidative cross-coupling reactions have been successfully applied to related N-heterocycles like pyridine (B92270) N-oxides and quinoline-N-oxides to introduce alkenyl groups at the C2 position, a strategy that could be adapted for acridine derivatives. researchgate.net
The acridine ring is an electron-deficient (π-deficient) aromatic system, a characteristic that makes it susceptible to nucleophilic attack. pageplace.de The position with the lowest electron density is the 9-position, making it the preferred site for attack by nucleophiles. pharmaguideline.com This electronic feature enables a powerful and direct method for substitution known as Nucleophilic Aromatic Substitution of Hydrogen (SNH).
In an SNH reaction, a nucleophile attacks the C-9 position of the acridine ring, forming a non-aromatic anionic σH-adduct. Unlike a standard SNAr reaction where a leaving group is displaced, in an SNH reaction, a hydrogen atom is the substituent to be replaced. To restore the aromaticity of the ring system, the intermediate σH-adduct must be oxidized to eliminate a hydride ion (H⁻). pageplace.deresearchgate.net This is typically achieved by an external oxidizing agent, such as potassium permanganate (KMnO₄) or atmospheric oxygen. This methodology provides a direct and atom-economical route to 9-substituted acridines, avoiding the need to install a leaving group at the 9-position.
Palladium catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of complex cyclic structures through carefully designed cascade reactions. These methods allow for the construction of the acridine core and the simultaneous installation of a substituent at the 9-position in a single, efficient process.
A novel and efficient one-pot synthesis of 9-substituted acridines has been developed utilizing a palladium-catalyzed addition of terminal alkynes to bis(2-bromophenyl)amine (B2592992). nih.govnih.gov This methodology provides rapid access to a variety of acridine derivatives bearing both electron-donating and electron-withdrawing groups at the 9-position. nih.gov
The proposed mechanism involves an initial Sonogashira cross-coupling of the terminal alkyne with one of the C-Br bonds of the bis(2-bromophenyl)amine. nih.gov This places the alkyne moiety in close proximity to the second C-Br bond, facilitating a subsequent intramolecular cyclization via palladium insertion to form the central ring of the acridine scaffold. nih.gov A critical factor for the success of this reaction is the use of a diamine base (like ethylenediamine) and elevated temperatures, which favors the desired acridine formation over a competing double Sonogashira reaction. nih.govnih.gov The reaction can be performed using both conventional and microwave heating. nih.gov
| Alkyne Reactant | Resulting 9-Substituent | Reported Yield (%) |
|---|---|---|
| Phenylacetylene | Phenyl | 75% |
| 1-Hexyne | Butyl | 36% |
| 4-Ethynyltoluene | 4-Methylphenyl | 78% |
| 4-Ethynylanisole | 4-Methoxyphenyl | 68% |
| 1-Ethynyl-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)phenyl | 63% |
| Data sourced from research on palladium-catalyzed acridine synthesis. nih.gov |
Palladium-Catalyzed Cyclization and Coupling Reactions for Acridine Synthesis
Intramolecular Heck Reaction and Aminopalladation Strategies for Polycyclic Acridine Systems
The construction of complex, polycyclic acridine frameworks can be efficiently achieved through palladium-catalyzed reactions that enable the formation of multiple rings in a controlled manner. organicreactions.org The intramolecular Heck reaction, in particular, has emerged as a robust method for creating carbocyclic and heterocyclic ring systems under mild conditions, showing high functional group tolerance. organicreactions.orgwikipedia.org
A notable strategy combines the intramolecular Heck reaction with aminopalladation and C(sp²)-H activation to chemoselectively synthesize dihydroindeno[1,2,3-kl]acridines. nih.gov This process involves a cascade of reactions, including a 1,4-Pd migration, aminopalladation, and ring fusion, allowing for the assembly of intricate polycyclic systems from relatively simple precursors like N-(2-(1-phenylvinyl)phenyl)aniline. nih.gov The choice of phosphine (B1218219) ligands and solvents is critical for directing the reaction pathway towards the desired polycyclic acridine product. nih.gov Such synthetic routes are valuable for producing novel host materials for blue triplet emitters in organic electronics. nih.gov
Aminopalladation itself is a key step in the synthesis of nitrogen-containing heterocycles. uwindsor.ca In these reactions, a palladium(II) catalyst facilitates the intramolecular nucleophilic attack of an amine onto an alkene, forming a new C-N bond and a carbon-palladium bond, which can then undergo further reactions to yield the final product. uwindsor.ca
| Reaction Type | Catalyst System | Key Transformation | Application | Reference |
|---|---|---|---|---|
| Intramolecular Heck Reaction | Palladium(0) complex with phosphine ligands | Intramolecular coupling of an aryl/alkenyl halide with an alkene to form a new ring. wikipedia.org | Construction of small to large carbocyclic and heterocyclic rings. organicreactions.orgnih.gov | organicreactions.orgwikipedia.orgnih.gov |
| Aminopalladation Cascade | Palladium(II) catalysts (e.g., Pd(OAc)₂) | Intramolecular amination of alkenes, often followed by C-H activation and/or Heck reaction. nih.govuwindsor.ca | Chemoselective synthesis of fused polycyclic acridine systems like dihydroindeno[1,2,3-kl]acridines. nih.gov | nih.govuwindsor.ca |
Directed Functionalization of the Acridine Skeleton to Introduce Bromomethyl Moieties
Introducing bromomethyl groups onto a pre-formed acridine skeleton provides reactive sites for further modification. The position of this functionalization is crucial and can be controlled through specific synthetic methods.
The acridine ring system can undergo electrophilic aromatic substitution, allowing for the direct introduction of functional groups. researchgate.net An efficient method for introducing bromomethyl groups is the direct bromomethylation of acridine. researchgate.net This electrophilic substitution can be achieved using reagents such as bromomethylmethylether (BMME), providing a direct pathway to bromomethyl-substituted acridines. researchgate.net This approach is advantageous as it offers a one-pot synthesis, simplifying the preparation of these valuable intermediates. researchgate.net
The regioselectivity of electrophilic substitution on the acridine nucleus is highly dependent on reaction conditions. The 9-position of acridine is generally susceptible to nucleophilic attack due to its low electron density. pharmaguideline.comslideshare.net In contrast, electrophilic attacks, such as bromination and bromomethylation, preferentially occur on the electron-rich outer benzenoid rings. researchgate.netresearchgate.net
Research has demonstrated that the direct bromomethylation of acridine can be highly regioselective.
Positions 4 and 5 : A one-pot reaction with bromomethylmethylether can yield 4-bromomethylacridine and 4,5-bis-(bromomethyl)acridine, highlighting a synthetic preference for these positions under certain conditions. researchgate.net
Positions 2 and 4 : Studies on the bromination of acridine show that the primary monobromo products are the 2- and 4-substituted isomers. researchgate.net The ratio of these products is significantly influenced by the solvent; in sulfuric acid, the 4-isomer predominates, while in acetic acid, the 2-isomer is the major product. researchgate.net
This demonstrates that by carefully selecting reagents and reaction media, it is possible to direct the bromomethylation to specific positions on the acridine core, thereby producing distinct isomers for further synthetic elaboration.
| Position(s) | Reaction | Reagent/Conditions | Key Finding | Reference |
|---|---|---|---|---|
| 4 and 4,5 | Direct Bromomethylation | Bromomethylmethylether (BMME) | Efficient one-pot synthesis of 4-bromomethylacridine and 4,5-bis-(bromomethyl)acridine. researchgate.net | researchgate.net |
| 2 and 4 | Bromination (Electrophilic) | Bromine in H₂SO₄ or Acetic Acid | Product ratio is solvent-dependent: 4-isomer favored in H₂SO₄, 2-isomer in acetic acid. researchgate.net | researchgate.net |
| 9 | Nucleophilic Substitution | Nucleophiles (e.g., NaNH₂) | Position 9 is the preferred site for nucleophilic attack, not electrophilic substitution. pharmaguideline.comslideshare.net | pharmaguideline.comslideshare.net |
Derivatization Strategies Utilizing the Bromomethyl Group of Acridine, 9-[4-(bromomethyl)phenyl]-
The bromomethyl group on the phenyl substituent at the 9-position of the acridine core is a versatile functional handle. Its reactivity is dominated by its susceptibility to nucleophilic attack, making Acridine, 9-[4-(bromomethyl)phenyl]- a valuable building block for constructing more complex molecules. chemimpex.com
The benzylic bromide structure of the bromomethyl group makes it an excellent electrophile for SN2 reactions. This allows for the straightforward introduction of a wide variety of functional groups through reaction with diverse nucleophiles. chemimpex.com This reactivity is fundamental to its use as an intermediate in the synthesis of new pharmaceuticals and other complex organic compounds. chemimpex.com Common nucleophiles can be used to create a range of derivatives, forming stable covalent linkages.
| Nucleophile Class | Example Nucleophile | Resulting Linkage | Product Class |
|---|---|---|---|
| Amines | R-NH₂ | -CH₂-NH-R | Secondary Amines |
| Alcohols/Phenols | R-OH | -CH₂-O-R | Ethers |
| Thiols | R-SH | -CH₂-S-R | Thioethers |
| Carboxylates | R-COO⁻ | -CH₂-O-C(=O)-R | Esters |
| Azides | N₃⁻ | -CH₂-N₃ | Azides |
The nucleophilic substitution pathway allows for the coupling of the Acridine, 9-[4-(bromomethyl)phenyl]- moiety with other complex molecular scaffolds. By using a polycyclic or heterocyclic compound containing a nucleophilic group (such as an amine or thiol), the acridine unit can be tethered to these systems. This modular approach enables the construction of large, multifunctional molecules. For instance, reacting the bromomethyl derivative with a heterocyclic amine would result in a new, larger conjugate, linking the properties of the acridine with those of the other heterocyclic system. This strategy is highly valuable for developing novel materials and therapeutic agents where the combined properties of different molecular units are desired.
Coupling with Polycyclic and Heterocyclic Systems
Synthesis of Thiazolidine-2,4-dione-Acridine Hybrids
The integration of the acridine scaffold with a thiazolidine-2,4-dione moiety represents a promising direction in the design of novel bioactive compounds. mdpi.com The synthesis of these hybrid molecules is a multi-step process designed to combine the distinct properties of each pharmacophore, often linked by a functional group like an acetamide linker. mdpi.comnih.gov
The general synthetic strategy involves several key stages. Initially, precursor molecules for both the acridine and thiazolidine-2,4-dione components are prepared through established synthetic routes. mdpi.com Thiazolidine-2,4-dione itself can be synthesized through the reaction of chloroacetic acid and thiourea. nih.gov The acridine portion is then strategically functionalized to allow for coupling with the thiazolidine-2,4-dione ring or a linker molecule. The final step involves the covalent linking of these two key components. The newly designed molecules can be further transformed into their hydrochloride salts to improve their properties. mdpi.com
Comprehensive spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry, are employed to confirm the structures of the synthesized hybrids. dntb.gov.ua Structure-activity relationship (SAR) studies on these hybrids have provided valuable insights. For instance, the presence of electron-withdrawing groups on the acridine or linking moieties can enhance the potency of the compounds. mdpi.comnih.gov Furthermore, the specific point of attachment on the thiazolidine-2,4-dione core significantly influences the biological activity of the final hybrid molecule. mdpi.comnih.gov
| Reactant A | Reactant B | Linker Type | Key Transformation |
| Functionalized Acridine | Functionalized Thiazolidine-2,4-dione | Acetamide | Amide bond formation |
| 9-Chloroacridine | Amine-substituted linker | N/A | Nucleophilic substitution |
| Acridine precursor | Thiazolidine-2,4-dione precursor | N/A | Multi-step convergent synthesis |
Strategies for Conjugation in Molecular Probe Development
The compound Acridine, 9-[4-(bromomethyl)phenyl]-, and its analogs like 9-(Bromomethyl)acridine (B74509), are highly valuable intermediates in the development of molecular probes. chemimpex.com The reactive bromomethyl group is susceptible to nucleophilic substitution, making it an ideal handle for covalently attaching the fluorescent acridine core to various substrates. chemimpex.com This property is extensively utilized in creating fluorescent markers for biological imaging and diagnostics. chemimpex.com
One key strategy involves the conjugation of acridine derivatives to nanoparticles, such as quantum dots (QDs), to create advanced nanoprobes. mdpi.com This process often employs carbodiimide coupling chemistry, using linkers like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to connect carboxylic functional groups on one molecule to amine groups on the other. mdpi.com The resulting acridine-QD conjugates combine the unique photophysical properties of the quantum dots with the specific targeting or intercalating abilities of the acridine moiety. mdpi.com
Another approach involves creating molecules with multiple acridine units, known as bis- or tetra-acridines. The synthesis of these compounds can start from a bromomethyl-functionalized acridine, which is then reacted with various amines or diamines through N-alkylation. nih.gov These multi-acridine structures are designed to enhance DNA binding and intercalation, which is a critical mechanism for many DNA-targeting probes and therapeutic agents. nih.govrsc.org The ability of the planar acridine ring system to insert between the base pairs of the DNA helix is a foundational aspect of its use in this context. rsc.org
| Acridine Derivative | Conjugation Partner | Linking Chemistry | Application |
| 9-(Bromomethyl)acridine | Amines, Diamines | Nucleophilic Substitution (N-alkylation) | Bis-acridine DNA probes |
| Acridine with carboxyl group | Amine-modified Quantum Dots | Carbodiimide Coupling (EDC/NHS) | Fluorescent Nanoprobes |
| 9-[4-(bromomethyl)phenyl]-acridine | Thiol-containing biomolecule | Nucleophilic Substitution | Targeted fluorescent labeling |
Spectroscopic and Photophysical Characterization of Acridine, 9 4 Bromomethyl Phenyl and Its Derivatives
Advanced Spectroscopic Techniques for Structural Elucidation
The precise definition of the three-dimensional structure and molecular composition of acridine (B1665455) derivatives is fundamental to understanding their chemical reactivity and physical properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide invaluable, complementary information for a complete molecular characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. For acridine derivatives, NMR is crucial for analyzing their conformational and configurational isomerism. nih.gov Techniques like 1H, 13C, and 15N NMR provide detailed information on the chemical environment of each atom.
The configuration and conformation of acridine derivatives can be established by analyzing NMR parameters. nih.gov For instance, the geometric configuration around a C=N double bond in some acridine-hydrazone derivatives can be determined by the stereospecificity of the one-bond heteronuclear spin-spin coupling constant (¹JCH). Values around 160–170 Hz typically indicate an E-configuration. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Acridine-Based Scaffolds Note: The following table is a generalized representation based on data for various acridine derivatives. Actual shifts for "Acridine, 9-[4-(bromomethyl)phenyl]-" may vary.
| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
|---|---|---|
| Acridine H-1, H-8 | 7.30 - 7.50 | 122.0 - 123.0 |
| Acridine H-2, H-7 | 7.60 - 7.80 | 128.0 - 129.0 |
| Acridine H-3, H-6 | 7.90 - 8.10 | 129.5 - 130.5 |
| Acridine H-4, H-5 | 8.30 - 8.50 | 131.5 - 132.0 |
| Phenyl Ring (p-substituted) | 7.30 - 7.90 | 128.0 - 145.0 |
| Bromomethyl (-CH₂Br) | ~4.50 - 5.00 | ~30.0 - 35.0 |
| Acridine C-9 | - | 137.0 - 140.0 |
| Acridine Quaternary Carbons | - | 148.0 - 150.0 |
Data synthesized from findings reported for various acridine derivatives. nih.govnih.gov
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For "Acridine, 9-[4-(bromomethyl)phenyl]-", characteristic absorption bands would confirm the presence of the acridine core, the aromatic phenyl ring, and the bromomethyl group.
The IR spectrum would typically display C-H stretching vibrations from the aromatic rings in the 3100-3000 cm⁻¹ region. scielo.org.za The C=N and C=C stretching vibrations of the acridine heterocycle would appear in the 1650-1450 cm⁻¹ range. The presence of the bromomethyl group would be indicated by C-H stretching vibrations around 2950 cm⁻¹ and, more distinctively, by the C-Br stretching vibration, which typically appears in the lower frequency region of 600-500 cm⁻¹. scielo.org.za An experimental FT-IR spectrum for a related compound, phenyl 9-acridinecarboxylate, shows these characteristic regions. wikipedia.org
Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For "Acridine, 9-[4-(bromomethyl)phenyl]-" (Molecular Formula: C₂₀H₁₄BrN), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass, which is calculated to be 347.03096 g/mol . guidechem.com The isotopic pattern resulting from the presence of the bromine atom (⁷⁹Br and ⁸¹Br in nearly equal abundance) would be a key diagnostic feature in the mass spectrum, showing two peaks (M and M+2) of similar intensity.
Table 2: Key Spectroscopic Data for Acridine, 9-[4-(bromomethyl)phenyl]-
| Technique | Parameter | Expected Value/Observation | Reference |
|---|---|---|---|
| Mass Spectrometry | Molecular Formula | C₂₀H₁₄BrN | guidechem.com |
| Molecular Weight | 348.236 g/mol | guidechem.com | |
| Monoisotopic Mass | 347.03096 u | guidechem.com | |
| Key Feature | Characteristic isotopic pattern for Bromine (M, M+2) | ||
| Infrared Spectroscopy | Aromatic C-H Stretch | ~3100-3000 cm⁻¹ | scielo.org.za |
| Alkyl C-H Stretch | ~2950 cm⁻¹ | scielo.org.za | |
| C=N / C=C Stretch (Aromatic) | ~1650-1450 cm⁻¹ |
Photophysical Behavior and Luminescence Properties of Acridine Systems
Acridine derivatives are well-known for their distinctive photophysical properties, including strong absorption in the UV-visible region and pronounced fluorescence. These characteristics are highly sensitive to the molecular structure and the surrounding environment, making them suitable for various applications in sensing and materials science.
The electronic absorption and emission spectra of acridine derivatives are dominated by π-π* transitions within the extended conjugated system. The absorption spectra of acridine derivatives typically show structured bands in the UV-A and violet-blue regions of the electromagnetic spectrum. washington.edubeilstein-journals.org For instance, 9-(bromomethyl)acridine (B74509), a closely related compound, exhibits an excitation wavelength (λex) of 335 nm. sigmaaldrich.com The introduction of a phenyl group at the 9-position generally leads to a red-shift in the absorption and emission spectra due to the extension of π-conjugation. washington.edu
The emission spectra are often a mirror image of the absorption spectra and are characterized by broad bands. The emission wavelength of 9-(bromomethyl)acridine, after derivatization, is centered around 469 nm, corresponding to blue-green fluorescence. sigmaaldrich.com Substituents on the phenyl ring can further modulate these properties. Electron-donating groups can lead to intramolecular charge transfer (ICT) states, resulting in broader, structureless, and red-shifted emission bands. beilstein-journals.org The absorption and emission properties can also be influenced by the solvent polarity, a phenomenon known as solvatochromism. nih.gov
Table 3: Representative Photophysical Data for 9-Substituted Acridine Derivatives
| Compound Type | Typical Absorption Max (λabs, nm) | Typical Emission Max (λem, nm) | Stokes Shift (nm) |
|---|---|---|---|
| 9-(Bromomethyl)acridine* | 335 | 469 | 134 |
| 2,4-Diaryl-tetrahydroacridines | 320 - 363 | 393 - 410 | ~50 - 70 |
| Arylethynylacridines | ~380 - 425 | ~420 - 460 | ~35 - 40 |
Data for 9-(bromomethyl)acridine is post-derivatization. sigmaaldrich.com Other data is for related acridine systems to show general trends. washington.edubeilstein-journals.org
The fluorescence quantum yield (ΦF) and fluorescence lifetime (τF) are critical parameters that quantify the efficiency and dynamics of the emission process. The quantum yield is the ratio of photons emitted to photons absorbed, indicating the efficiency of fluorescence relative to other de-excitation pathways. nih.govfrontiersin.org The lifetime is the average time a molecule spends in the excited state before returning to the ground state.
Certain acridine derivatives are capable of emitting light through chemical reactions (chemiluminescence) or electrochemical processes (electrochemiluminescence, ECL). Acridinium esters are a well-known class of chemiluminescent compounds. google.com
ECL is the process where light is generated from the recombination of electrochemically generated radical ions. washington.edu Acridine derivatives have been studied for their ECL properties, where the emission can originate from either monomeric or excimer excited states depending on the molecular structure and concentration. The mechanism involves the generation of radical cations and anions at an electrode surface, which then annihilate to form an excited state that emits light upon relaxation. washington.edu The HOMO-LUMO energy gap, which can be estimated from electrochemical data and theoretical calculations, is a key factor in determining the energy and color of the ECL emission. washington.edubeilstein-journals.org The development of acridine derivatives with efficient and stable ECL is of interest for applications in analytical chemistry and organic light-emitting diodes (OLEDs). washington.edunih.gov
Study of Aggregate Formation and Optoelectronic Behavior (e.g., J- and H-Aggregates)
The aggregation of dye molecules, such as acridine derivatives, can lead to significant changes in their absorption and emission spectra. These changes are primarily explained by the molecular exciton (B1674681) coupling theory, which describes the interaction of the transition dipole moments of the constituent monomers within the aggregate. nih.gov Depending on the geometry of the molecular arrangement, two main types of aggregates are typically observed: J-aggregates and H-aggregates.
J-aggregates , named after E.E. Jelley, are characterized by a bathochromic (red) shift in the absorption band compared to the monomer. nih.govnih.gov This shift to longer wavelengths is typically accompanied by a narrowing of the absorption band and a small Stokes shift, often resulting in enhanced fluorescence quantum yields. nih.govnih.gov The formation of J-aggregates is generally associated with a head-to-tail arrangement of the molecular transition dipoles. nih.gov
H-aggregates , on the other hand, exhibit a hypsochromic (blue) shift in the absorption spectrum, indicating a shift to shorter wavelengths. nih.gov This is characteristic of a parallel, face-to-face stacking of the molecules. nih.gov H-aggregates often have a broad absorption band and a large Stokes shift, with a typically low fluorescence quantum yield. nih.gov
The formation of either J- or H-aggregates can be influenced by several factors, including the concentration of the dye, the solvent polarity, temperature, and the presence of additives. nih.govnih.gov For instance, at low concentrations, some dyes may exist as monomers or form H-aggregates, while at higher concentrations, they may transition to form J-aggregates. nih.gov
While specific studies on the aggregation behavior of Acridine, 9-[4-(bromomethyl)phenyl]- are not extensively detailed in the reviewed literature, the principles of J- and H-aggregation observed in other organic dyes and acridine derivatives provide a framework for understanding its potential behavior. The presence of the bromomethylphenyl group can influence the intermolecular interactions, such as π-π stacking and steric hindrance, which are critical in directing the formation of specific aggregate structures.
For example, studies on other 9-substituted acridine derivatives have shown that the nature of the substituent at the 9-position can significantly impact their photophysical properties and their propensity to aggregate. ucsf.edu The aggregation of acridine derivatives can also lead to a phenomenon known as aggregation-induced emission (AIE), where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways.
The optoelectronic behavior of these aggregates is a direct consequence of their unique electronic structure. The strong excitonic coupling in J-aggregates can lead to efficient energy transfer along the aggregate chain, making them promising for applications in light-harvesting systems and organic electronics. Conversely, the properties of H-aggregates are also being explored for various applications.
To illustrate the typical spectral shifts associated with J- and H-aggregate formation, the following hypothetical data table is provided, based on general observations for organic dyes.
| Aggregate Type | Monomer Absorption (λmax) | Aggregate Absorption (λmax) | Spectral Shift | Fluorescence Quantum Yield |
| J-aggregate | ~450 nm | ~500 nm | Bathochromic (Red Shift) | High |
| H-aggregate | ~450 nm | ~420 nm | Hypsochromic (Blue Shift) | Low |
This table represents a generalized example of the expected spectral changes and is not based on experimental data for Acridine, 9-[4-(bromomethyl)phenyl]-.
Further research focusing on the specific aggregation behavior of Acridine, 9-[4-(bromomethyl)phenyl]- and its derivatives is necessary to fully characterize their potential. Such studies would involve detailed spectroscopic analysis, including UV-Vis absorption and fluorescence spectroscopy, as a function of concentration and solvent conditions to identify the formation of J- or H-aggregates and to quantify their photophysical properties.
Theoretical and Computational Chemistry Approaches to Acridine, 9 4 Bromomethyl Phenyl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure of molecules. These calculations provide a fundamental understanding of molecular properties and reactivity.
Density Functional Theory (DFT) for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for studying the mechanisms of chemical reactions involving complex organic molecules like acridine (B1665455) derivatives. researchgate.netresearchgate.net DFT calculations can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
For Acridine, 9-[4-(bromomethyl)phenyl]-, DFT can be used to elucidate various potential reaction mechanisms. The C9 position of the acridine ring is known to be susceptible to nucleophilic substitution, and the bromomethyl group on the phenyl ring is a reactive site for substitution and addition reactions. DFT studies on related 9-substituted acridines have provided insights into their electronic properties and reactivity. acs.orgacs.org For instance, calculations can determine the distribution of electron density, highlighting electrophilic and nucleophilic sites within the molecule. The molecular electrostatic potential (MEP) analysis can reveal electron-rich regions, which are crucial for understanding intermolecular interactions. nih.gov
By modeling the reaction of Acridine, 9-[4-(bromomethyl)phenyl]- with a nucleophile, DFT can help determine whether the reaction proceeds through a concerted or stepwise mechanism. The calculated energies of intermediates and transition states can confirm the most favorable reaction pathway.
Table 1: Hypothetical DFT-Calculated Parameters for a Nucleophilic Substitution Reaction
| Parameter | Reactant | Transition State | Product |
|---|---|---|---|
| Relative Energy (kcal/mol) | 0.00 | +15.8 | -10.2 |
| Key Bond Distance (Å) | C-Br: 1.95 | C-Br: 2.25, C-Nu: 2.30 | C-Nu: 1.45 |
| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |
Note: This table presents hypothetical data for illustrative purposes.
Determination of Activation Energies and Kinetic Parameters
A key outcome of DFT-based reaction mechanism studies is the determination of activation energies (Ea). The activation energy is the energy barrier that must be overcome for a reaction to occur and is calculated as the energy difference between the reactants and the transition state. aps.orgresearchgate.net A lower activation energy corresponds to a faster reaction rate.
Frequency calculations performed on the optimized geometries of reactants and transition states are essential. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. researchgate.net From these frequency calculations, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy of activation can be derived, providing a more complete picture of the reaction kinetics. researchgate.net These parameters are crucial for predicting how reaction rates will change with temperature and for comparing the feasibility of different reaction pathways. aps.org
Molecular Modeling and Simulation Techniques
While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques are used to study the behavior of molecules on a larger scale and over longer timescales, particularly their interactions with other molecules.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. tbzmed.ac.irmdpi.com
For Acridine, 9-[4-(bromomethyl)phenyl]-, MD simulations are particularly useful for studying its interactions with biological macromolecules, such as DNA or proteins. The planar acridine core is a well-known DNA intercalator, meaning it can insert itself between the base pairs of the DNA double helix. nih.gov MD simulations can model this process, showing how the molecule approaches the DNA, the conformational changes that occur in both the ligand and the DNA, and the stability of the resulting complex. tbzmed.ac.ir These simulations explicitly include solvent molecules, providing a realistic environment and allowing for the study of solvation effects. Analysis of MD trajectories can reveal key information such as binding free energies, the specific types of interactions (e.g., hydrogen bonds, van der Waals forces), and the lifetime of these interactions. nih.govnih.gov
Table 2: Typical Parameters and Outputs from an MD Simulation
| Parameter | Description | Typical Value/Output |
|---|---|---|
| Simulation Time | The total time the system's evolution is simulated. | 100-500 nanoseconds |
| Force Field | A set of empirical energy functions used to calculate forces. | AMBER, CHARMM, GROMOS |
| Temperature/Pressure | Controlled conditions to mimic the experimental environment. | 300 K, 1 atm |
| RMSD (Root Mean Square Deviation) | A measure of the average distance between atoms of superimposed structures, indicating stability. | Plot vs. Time |
| Interaction Energy | The energy of non-bonded interactions between the ligand and the target. | -50 to -100 kcal/mol |
| Hydrogen Bond Analysis | Identifies the formation and duration of hydrogen bonds. | Occupancy percentage |
Note: This table presents typical data for illustrative purposes.
Molecular Docking Studies for Ligand-Target Recognition
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor), such as a protein or DNA. ijper.orgjscimedcentral.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target recognition. mdpi.comnih.gov
Acridine derivatives are known to inhibit enzymes like topoisomerase, which are crucial for DNA replication and repair. ijper.orgnih.gov Molecular docking could be used to predict how Acridine, 9-[4-(bromomethyl)phenyl]- binds to the active site of topoisomerase II. ijper.org The process involves generating a multitude of possible binding poses of the ligand within the receptor's binding site and then using a scoring function to rank them. The best-ranked pose represents the most likely binding mode. The docking score provides an estimate of the binding affinity. These studies can identify key amino acid residues or DNA base pairs that interact with the ligand, providing valuable information for designing more potent and selective inhibitors. mdpi.comnih.govjppres.com
Table 3: Hypothetical Molecular Docking Results with Topoisomerase II
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Acridine, 9-[4-(bromomethyl)phenyl]- | -8.5 | DG13, DC14, DT9 | π-π Stacking (Intercalation) |
| ARG487, LYS512 | Hydrogen Bond | ||
| ILE790, MET769 | Hydrophobic Interaction | ||
| Amsacrine (Reference) | -7.9 | DG13, DC14 | π-π Stacking (Intercalation) |
| ARG487 | Hydrogen Bond |
Note: This table presents hypothetical data for illustrative purposes.
Structure-Activity Relationship (SAR) Studies via Computational Descriptors
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are built by correlating calculated molecular descriptors with experimentally measured activities. acs.orgorientjchem.org
For a series of acridine derivatives including Acridine, 9-[4-(bromomethyl)phenyl]-, a QSAR study could be performed to understand which molecular properties are most important for a specific biological effect, such as anticancer activity. researchgate.netnih.gov This involves calculating a wide range of computational descriptors for each molecule in the series. These descriptors quantify various aspects of the molecular structure, including:
Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies. orientjchem.org
Steric Descriptors: Molecular volume, surface area, molecular weight.
Hydrophobic Descriptors: LogP (octanol-water partition coefficient). nih.gov
Topological Descriptors: Indices that describe molecular branching and connectivity. researchgate.net
Once these descriptors are calculated, statistical methods like multiple linear regression (MLR) or machine learning algorithms are used to build a model that can predict the activity of new, unsynthesized compounds. orientjchem.orgnih.gov A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov
Table 4: Common Computational Descriptors in SAR Studies
| Descriptor Class | Descriptor Name | Description | Potential Influence on Activity |
|---|---|---|---|
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Affects charge-transfer interactions and reactivity. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Influences susceptibility to nucleophilic attack. | |
| Dipole Moment | Measure of the overall polarity of the molecule. | Important for interactions in polar binding sites. | |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol and water. | Affects membrane permeability and binding to hydrophobic pockets. |
| Steric | Molar Refractivity (MR) | A measure of molecular volume and polarizability. | Influences how the molecule fits into a binding site. |
| Topological | Wiener Index | A descriptor of molecular branching. | Can correlate with molecular shape and surface area. |
Prediction of Biological Activity Based on Molecular Properties
The biological activity of acridine derivatives, including 9-substituted acridines like Acridine, 9-[4-(bromomethyl)phenyl]-, is often predicted using computational methods that rely on their molecular properties. A significant body of research has focused on understanding how the structural and electronic characteristics of these compounds correlate with their biological functions, particularly their anticancer properties.
A primary mechanism of action for many acridine derivatives is their ability to intercalate into DNA, a process where the planar acridine ring inserts itself between the base pairs of the DNA double helix. morressier.com This intercalation disrupts DNA replication and transcription, leading to cell cycle arrest and apoptosis, which is a desirable outcome in cancer therapy. jscimedcentral.com The planarity of the tricyclic acridine core is a critical molecular property that facilitates this interaction. jscimedcentral.com Computational studies, such as those employing quantum mechanics calculations, have been used to investigate the interactions between acridine and DNA, revealing that the binding is stabilized by hydrogen bonds and van der Waals forces. nih.gov
The substituent at the 9-position of the acridine ring plays a crucial role in modulating the biological activity. nih.gov Structure-activity relationship (SAR) studies have shown that modifications at this position can significantly impact the compound's efficacy and selectivity. nih.govnih.gov For instance, in the case of 9-anilinoacridines, a well-studied class of anticancer agents, the substituents on the anilino ring influence their DNA binding affinity and topoisomerase II inhibitory activity. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the biological activity of compounds based on their physicochemical properties. For 9-anilinoacridine (B1211779) derivatives, QSAR studies have established correlations between their antitumor activity and various molecular descriptors, including hydrophobicity, electronic properties of substituents, and steric factors. osti.gov These models can predict the anticancer activity of new derivatives against various cancer cell lines. researchgate.netbenthamdirect.com For example, a QSAR model for 9-anilinoacridines demonstrated that electrophilicity, hardness, surface area, and molar refractivity are key parameters in predicting their activity against leukemic HL-60 cell lines. researchgate.netbenthamdirect.com
Molecular docking is another computational technique used to predict the biological activity of 9-substituted acridines. This method simulates the binding of a molecule to a biological target, such as DNA or topoisomerase enzymes. jscimedcentral.comijper.org The binding affinity, often represented by a docking score, can be used to rank potential drug candidates. jscimedcentral.com Studies on heterocyclic substituted 9-anilinoacridines have shown good correlation between their docking scores against topoisomerase II and their potential as anticancer agents. jscimedcentral.comijper.org
The following table summarizes the key molecular properties of 9-substituted acridine derivatives and their influence on predicted biological activity:
| Molecular Property/Descriptor | Influence on Predicted Biological Activity | Computational Approach |
| Planarity of Acridine Core | Essential for DNA intercalation, a primary mechanism for anticancer activity. morressier.com | Molecular Modeling |
| Substituents at the 9-position | Modulate DNA binding affinity, topoisomerase inhibition, and overall cytotoxicity. nih.govnih.gov | SAR, QSAR |
| Hydrophobicity | Can influence in vivo potency of 9-anilinoacridines. osti.gov | QSAR |
| Electronic Properties (e.g., Hammett parameter) | Significant for antitumor activity in 9-anilinoacridines. nih.gov | QSAR |
| Steric Factors | Important for the interaction with biological targets and overall potency. osti.gov | QSAR, Molecular Docking |
| Binding Affinity (e.g., Glide Score) | Predicts the strength of interaction with targets like topoisomerase II, indicating potential anticancer activity. jscimedcentral.comijper.org | Molecular Docking |
Principles of Rational Design for Novel Acridine Architectures
The rational design of novel acridine architectures aims to develop compounds with improved efficacy, enhanced selectivity, and reduced side effects. This process is heavily reliant on computational chemistry and a deep understanding of the structure-activity relationships within this class of molecules.
A key principle in the rational design of new acridine derivatives is the strategic modification of the substituent at the 9-position. This position is a primary site for chemical modification to fine-tune the biological activity of the molecule. nih.gov For example, introducing different substituents can alter the compound's interaction with its biological target, such as DNA or topoisomerase enzymes. nih.gov The design of 9-anilinoacridines that avoid certain metabolic pathways has been a successful strategy to create derivatives with a longer plasma half-life and potent antitumor activity. nih.gov
Another important principle is the development of hybrid molecules. This approach involves combining the acridine scaffold with other pharmacologically active moieties to create a single molecule with multiple mechanisms of action or improved properties. nih.gov For instance, hybrid molecules of acridine and thiourea have been designed to potentially enhance anticancer and antimicrobial properties through synergistic activity. nih.gov
Computational tools are integral to the rational design process. Molecular modeling and docking studies allow researchers to predict how structural modifications will affect the binding of the acridine derivative to its target. jscimedcentral.comijper.org This in silico approach helps in prioritizing the synthesis of compounds that are most likely to have the desired biological activity, thereby saving time and resources. nih.gov For example, molecular docking can be used to design 9-substituted acridines with improved binding affinity to topoisomerase II, a key target in cancer therapy. jscimedcentral.com
The design of bis-acridines, where two acridine units are connected by a linker, is another rational design strategy. nih.gov The length and nature of the linker are critical for effective bis-intercalation into DNA, which can lead to enhanced biological activity. mdpi.com
The following table outlines some of the key principles of rational design for novel acridine architectures:
| Design Principle | Molecular Modification Strategy | Desired Outcome |
| Target-Specific Interactions | Modification of the 9-position substituent to optimize interactions with the active site of a target enzyme (e.g., topoisomerase II). jscimedcentral.comnih.gov | Increased potency and selectivity. |
| Enhanced Pharmacokinetics | Design of derivatives that avoid metabolic pathways leading to inactivation. nih.gov | Longer plasma half-life and improved in vivo efficacy. |
| Hybrid Molecule Design | Covalent linking of the acridine scaffold to another pharmacophore (e.g., thiourea). nih.gov | Synergistic or multi-target biological activity, potentially with reduced side effects. |
| DNA Bis-intercalation | Synthesis of molecules containing two acridine moieties connected by a suitable linker. mdpi.com | Enhanced DNA binding affinity and potent biological activity. |
| Modulation of Physicochemical Properties | Introduction of functional groups to alter properties like solubility and lipophilicity. nih.gov | Improved bioavailability and drug-like properties. |
Research Applications and Interdisciplinary Impact of Acridine, 9 4 Bromomethyl Phenyl and Its Derivatives
Acridine (B1665455) Derivatives in Chemical Biology and Mechanistic Studies
The planar, polycyclic aromatic structure of the acridine scaffold has made it a cornerstone in the design of molecules that interact with nucleic acids and modulate the function of associated enzymes. The introduction of a 4-(bromomethyl)phenyl substituent at the 9-position of the acridine ring creates a bifunctional molecule, Acridine, 9-[4-(bromomethyl)phenyl]-. This compound and its derivatives possess both a DNA-intercalating moiety (the acridine ring) and a reactive alkylating group (the bromomethyl function). This unique combination allows these compounds to serve as powerful tools in chemical biology for probing DNA structure, function, and repair, as well as for investigating the mechanisms of crucial nuclear enzymes.
Enzyme Modulation and Inhibition Mechanisms
The interaction of acridine derivatives with DNA can profoundly affect the function of enzymes that process DNA as a substrate. Topoisomerases, which are essential for resolving topological problems in DNA during replication, transcription, and recombination, are a major target of this class of compounds.
Topoisomerases are nuclear enzymes that manage the topology of DNA by catalyzing the transient cleavage of one (Type I) or both (Type II) strands of the DNA backbone, allowing the DNA to untangle before the break is resealed. youtube.comcapes.gov.br Many anticancer drugs, known as topoisomerase poisons, act by trapping the transient covalent complex formed between the enzyme and the cleaved DNA, leading to the accumulation of permanent DNA strand breaks and ultimately triggering cell death. mdpi.comnih.gov
Acridine derivatives have a long history as topoisomerase inhibitors. Amsacrine, a 9-anilinoacridine (B1211779), was one of the first synthetic anticancer agents shown to function as a topoisomerase II poison. mdpi.comnih.gov The mechanism involves the intercalation of the acridine ring into the DNA at the site of enzyme-mediated cleavage. This stabilizes the cleavage complex, preventing the religation of the DNA strands. capes.gov.br
Modern research continues to explore new acridine derivatives as potent topoisomerase inhibitors.
3,9-Disubstituted Acridines : A series of novel 3,9-disubstituted acridines were found to inhibit both topoisomerase I and topoisomerase IIα. mdpi.com Molecular docking studies suggested that these compounds interact differently with the two enzymes. For Topo I, the acridines appeared to directly interact with the enzyme's binding pocket, whereas for Topo IIα, the interaction was more with the nucleotide backbone. mdpi.com
Acridine-Thiosemicarbazone Derivatives : Newly synthesized derivatives incorporating a thiosemicarbazone moiety showed significant inhibitory activity against topoisomerase IIα. nih.gov At a concentration of 100 µM, derivatives DL-01, DL-07, and DL-08 exhibited 77%, 74%, and 79% inhibition, respectively, comparable to the reference inhibitor amsacrine. nih.gov
2,9-Disubstituted Acridines : A series of 2,9-disubstituted acridines were evaluated, with 9-phenylbutyl acridine 16h identified as a potent inhibitor of human topoisomerase IIα at concentrations as low as 5 µM. nih.gov
The research into these derivatives highlights how modifications to the acridine scaffold can fine-tune their inhibitory potency and selectivity towards different topoisomerase isoforms.
| Acridine Derivative | Target Enzyme | Inhibitory Concentration / Activity | Key Findings | Reference |
|---|---|---|---|---|
| Amsacrine | Topoisomerase II | Clinically relevant concentrations | Acts as a Topo II poison by stabilizing the DNA-enzyme cleavage complex. | mdpi.comnih.gov |
| DL-08 (Acridine-Thiosemicarbazone) | Topoisomerase IIα | 79% inhibition at 100 µM | Demonstrates potent inhibition comparable to amsacrine. | nih.gov |
| 9-Phenylbutyl acridine (16h) | Topoisomerase IIα | Inhibition at 5 µM | Shows potent inhibition at low micromolar concentrations. | nih.gov |
| 3,9-Disubstituted Acridines | Topoisomerase I & IIα | Inhibition at 1-5 µM | Inhibition is caused by DNA binding rather than direct enzyme inhibition. | mdpi.com |
Studies on Cholinesterase Inhibition
The acridine core is a well-established pharmacophore for the inhibition of cholinesterases, enzymes critical in the regulation of the neurotransmitter acetylcholine. nih.gov Numerous compounds incorporating an acridine moiety have demonstrated potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov This has led to the investigation of various acridine derivatives as potential therapeutic agents for conditions such as Alzheimer's disease, where cholinesterase inhibition is a key treatment strategy. nih.govnih.gov
Research has focused on synthesizing and evaluating novel derivatives to enhance potency and selectivity. For instance, studies on 9-phosphorylated acridine derivatives have been conducted to assess their inhibitory effects. nih.govfrontiersin.org In one such study, while all new compounds were found to be weak inhibitors of AChE, certain 9,10-dihydroacridine (B10567) derivatives demonstrated significant, selective inhibition of BChE. nih.govnih.gov The structure of the acridine moiety and the nature of its substituents are crucial in determining the inhibitory activity. nih.gov Molecular modeling and X-ray crystallography have shown that interactions between the acridine fragment and amino acid residues, such as Trp82, within the active site gorge of cholinesterases are typical for potent inhibitors. nih.gov
Below is a data table summarizing the inhibitory activity of selected acridine derivatives against cholinesterases and their ability to inhibit β-amyloid self-aggregation, another hallmark of Alzheimer's disease.
| Compound Type | Target Enzyme/Process | Activity Level | Key Findings |
| 9-phosphoryl-9,10-dihydroacridines | Butyrylcholinesterase (BChE) | High Inhibition | Demonstrated effective and selective inhibition of BChE. nih.gov |
| 9-phosphoryl-acridines | Butyrylcholinesterase (BChE) | Low Inhibition | Showed lower inhibitory activity compared to their dihydro- counterparts. nih.gov |
| 9-phosphoryl-9,10-dihydroacridines | β-amyloid (Aβ42) self-aggregation | High Inhibition | Effectively inhibited the formation of amyloid aggregates. nih.gov |
| 9-phosphoryl-acridines | β-amyloid (Aβ42) self-aggregation | Weak to No Inhibition | Correlated with their lower BChE inhibitory activity. nih.gov |
Exploration as Biological Probes and Imaging Agents
The fluorescent nature of the acridine nucleus makes it an ideal candidate for developing biological probes and imaging agents. The 9-[4-(bromomethyl)phenyl] group provides a reactive handle for attaching the fluorescent acridine core to various biological targets.
The bromomethyl group on Acridine, 9-[4-(bromomethyl)phenyl]- serves as a key functional site for nucleophilic substitution reactions, allowing the compound to act as an intermediate in covalently linking the acridine fluorophore to biomolecules. chemimpex.com This process is crucial for creating fluorescently tagged molecules for research and diagnostics.
Studies on related acridine derivatives have demonstrated this principle. For example, 4'-(9-Acridinylamino)methanesulfon-m-anisidide (mAMSA) has been shown to form fluorescent adducts with proteins in red blood cell membranes. nih.gov Research suggests that mAMSA covalently binds to the sulfhydryl groups of membrane proteins, including spectrins and other band proteins. nih.gov The resulting fluorescent adducts allow for the identification and study of these specific proteins within the complex membrane structure. nih.gov The intensity of the fluorescence can be modulated by factors such as concentration and reaction time, providing a quantifiable method for studying these interactions. nih.gov The presence of the acridine nucleus alone is not sufficient for this labeling, highlighting the importance of the reactive side chain for forming stable, fluorescent biomolecule-adducts. nih.gov
Once biomolecules are fluorescently labeled with an acridine-based probe, they can be used to visualize a variety of cellular processes in real-time. chemimpex.com This utility is fundamental to understanding disease mechanisms and normal cellular function. chemimpex.com
For instance, the labeling of membrane proteins allows researchers to track their distribution and dynamics within the cell membrane. By observing the location and intensity of the fluorescence, scientists can study processes such as protein aggregation, localization to specific membrane domains, or changes in protein conformation. Other acridine derivatives have been employed as fluorescent probes to visualize acidic vesicles like lysosomes and autophagosomes, which are indicative of cellular processes like autophagy. nih.gov The ability of acridine dyes to accumulate in these low-pH organelles and emit bright fluorescence provides a powerful tool for monitoring cellular health and response to stimuli. nih.gov Furthermore, the DNA-intercalating properties of some acridines allow them to be used with specific dyes to visualize the cell nucleus and detect morphological changes associated with apoptosis, such as chromatin condensation. nih.gov
Contributions to Advanced Materials Science
The unique optoelectronic properties of the acridine scaffold have positioned it as a valuable component in the field of materials science, particularly for applications in organic electronics.
The rigid, π-conjugated structure of acridine is the source of its intrinsic photophysical properties. beilstein-journals.org Scientists can systematically modify this core structure to create materials with tailored optical characteristics for specific applications. By introducing different electron-donating or electron-withdrawing groups to the acridine unit, researchers can fine-tune the material's absorption and photoluminescence (PL) spectra. beilstein-journals.org
For example, attaching various donor groups to a phosphine (B1218219) oxide-containing acridine derivative (PhFlOP) can shift the emission wavelength. beilstein-journals.org The introduction of a carbazole (B46965) group can cause a redshift in the emission spectrum, while an electron-withdrawing bromine atom can lead to a blueshift. beilstein-journals.org This ability to control the emitted color is fundamental to the development of materials for displays and lighting. The 9-phenyl substituent and its derivatives, such as the 4-(bromomethyl)phenyl group, provide a versatile point for such chemical modifications, enabling the synthesis of a broad portfolio of materials with customized optical and electronic properties. chemimpex.comresearchgate.net
In phosphorescent Organic Light-Emitting Diodes (OLEDs), a host material forms a matrix for a phosphorescent guest emitter. A desirable host must have high thermal stability and a sufficiently high triplet energy to ensure efficient energy transfer to the guest, preventing energy loss. nih.govnoctiluca.eu Acridine derivatives have emerged as excellent candidates for host materials due to these properties. researchgate.netnih.gov
Researchers have designed and synthesized novel acridine-based materials for use in OLEDs. nih.govresearchgate.net For example, two materials, TPA-2ACR and PhCAR-2ACR, which incorporate dimethyl acridine moieties, have demonstrated high thermal stability and excellent performance in phosphorescent OLEDs. nih.govnih.gov When used as a hole-transporting material, TPA-2ACR led to an OLED with significantly higher external quantum efficiency (EQE) compared to a standard device. nih.govnih.gov Moreover, when the carbazole-acridine derivative PhCAR-2ACR was used as the host material, the resulting device also showed superior efficiency compared to a device using the widely recognized host CBP. nih.gov
The performance of these acridine-based materials in yellow phosphorescent OLEDs is summarized below.
| Material | Role in OLED | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) |
| TPA-2ACR | Hole-Transporting Material | 55.74 | 29.28 | 21.59 |
| TAPC (Reference) | Hole-Transporting Material | 32.53 | 18.58 | 10.6 |
| PhCAR-2ACR | Host Material | 56.90 | - | 20.57 |
| CBP (Reference) | Host Material | 47.83 | - | 18.16 |
These findings underscore the potential of acridine-based materials to replace conventional materials in future OLED applications, paving the way for more efficient and stable electronic devices. nih.gov
Use as Ligands in Organometallic Catalysis
The field of organometallic catalysis has seen a continuous search for novel ligand scaffolds that can fine-tune the electronic and steric properties of metal centers, thereby enhancing catalytic activity, selectivity, and stability. Acridine derivatives, with their rigid, planar structure and the presence of a nitrogen heteroatom, present an interesting platform for ligand design. The compound Acridine, 9-[4-(bromomethyl)phenyl]- and its derivatives, while not extensively documented as ligands themselves, serve as crucial precursors for more complex ligand systems. The inherent reactivity of the bromomethyl group allows for straightforward modification and attachment to other molecular frameworks or solid supports, making them valuable building blocks in the synthesis of sophisticated catalytic systems.
Recent research has highlighted the potential of ligands derived from the 9-phenylacridine (B188086) core in transition-metal-catalyzed reactions. For instance, PNP-pincer ligands synthesized from 9-phenylacridine have been successfully employed in photoreactions catalyzed by palladium and platinum complexes. chiba-u.jp These novel ligands enabled a platinum complex to catalyze reactions under visible light irradiation, demonstrating the tunability of the acridine scaffold for specific catalytic applications. chiba-u.jp Furthermore, acridine-based nickel(II) complexes have been investigated for their catalytic activity in the hydrogen evolution reaction, showcasing the versatility of the acridine core in different catalytic processes. nih.gov
The general approach involves the coordination of the acridine nitrogen and potentially other donor atoms, introduced through functionalization, to a metal center. In the case of derivatives of Acridine, 9-[4-(bromomethyl)phenyl]- , the bromomethyl group can be converted into various other functionalities, such as phosphines, amines, or thiols, which can then act as donor sites for metal coordination. This modularity allows for the creation of a diverse library of ligands with tailored properties. While specific catalytic data for complexes directly derived from Acridine, 9-[4-(bromomethyl)phenyl]- is sparse in the literature, the activity of related 9-phenylacridine-based catalysts in reactions like transfer hydrogenation suggests a promising avenue for future research. chiba-u.jp The table below summarizes the types of catalytic reactions where acridine-based ligands have shown promise.
| Catalyst Type | Metal Center | Catalytic Reaction | Reference |
|---|---|---|---|
| 9-Phenylacridine-derived PNP-pincer complexes | Palladium, Platinum | Photocatalytic Transfer Hydrogenation | chiba-u.jp |
| Acridine-based Schiff-base complexes | Nickel(II) | Hydrogen Evolution Reaction (HER) | nih.gov |
| Acridine-based PNP-pincer complexes | Ruthenium | Selective coupling of alcohols with ammonia, conversion of primary alcohols to acetals and esters | nih.gov |
Fundamental Insights into Reactivity and Functionalization
Regioselectivity in Acridine Ring Functionalization
The acridine ring system is an electron-deficient heterocycle, which significantly influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the nitrogen atom deactivates the ring towards electrophilic aromatic substitution, making such reactions generally more difficult than on benzene (B151609). However, functionalization is still possible under specific conditions.
The positions on the acridine ring exhibit different levels of reactivity. The C9 position is the most electron-deficient and, therefore, highly susceptible to nucleophilic attack. nih.gov This is a well-established reactivity pattern for acridines. In the case of Acridine, 9-[4-(bromomethyl)phenyl]- , the C9 position is already substituted, which directs our attention to the other positions on the acridine core.
For electrophilic aromatic substitution, the situation is more complex. The nitrogen atom directs incoming electrophiles primarily to the C2 and C7 positions, and to a lesser extent, to the C4 and C5 positions. The exact regioselectivity can be influenced by the reaction conditions and the nature of the electrophile. The presence of the bulky 9-phenyl group in Acridine, 9-[4-(bromomethyl)phenyl]- would be expected to exert a significant steric hindrance, potentially influencing the accessibility of the peri-positions (C1 and C8).
Direct C-H functionalization has emerged as a powerful tool for the regioselective modification of heterocyclic compounds. nih.gov While specific studies on the direct C-H functionalization of 9-phenylacridine are limited, the principles established for other heterocyclic systems suggest that with appropriate directing groups, site-selective functionalization of the acridine core could be achieved. For instance, the use of a removable directing group could potentially steer C-H activation to a specific position, overcoming the inherent reactivity patterns of the acridine ring. nih.gov
The following table summarizes the general regioselectivity observed in the functionalization of the acridine ring:
| Reaction Type | Favored Positions | Controlling Factors | Reference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | C9 | Electron deficiency due to the nitrogen atom | nih.gov |
| Electrophilic Aromatic Substitution | C2, C7 (major); C4, C5 (minor) | Directing effect of the nitrogen atom, reaction conditions | researchgate.net |
| Direct C-H Functionalization | Dependent on directing group | Steric and electronic effects of the directing group and catalyst | nih.gov |
Impact of Substituents on Chemical Reactivity and Stability
The chemical reactivity and stability of Acridine, 9-[4-(bromomethyl)phenyl]- are significantly influenced by the electronic nature of substituents on both the acridine ring and the pendant phenyl group. The principles of physical organic chemistry, particularly the Hammett equation, provide a framework for understanding these effects. wikipedia.org The Hammett equation relates reaction rates and equilibrium constants for series of reactions involving substituted benzene derivatives to two parameters: a substituent constant (σ) and a reaction constant (ρ). wikipedia.org
Substituents on the 9-phenyl ring can modulate the electronic properties of the entire molecule through inductive and resonance effects. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH3) or alkyl groups, increase the electron density on the phenyl ring and, by extension, can influence the electron density of the acridine core. This can affect the stability of reactive intermediates and the rates of reactions. For instance, an increase in electron density on the acridine ring would be expected to increase its nucleophilicity and decrease its susceptibility to nucleophilic attack. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN), decrease the electron density, making the acridine ring more electrophilic and potentially more stable towards oxidative degradation. nih.gov
A study on aryl-substituted acridine donor derivatives has shown that changing substituents at the 4-position of the aryl groups from electron-withdrawing (CN, CF3) to electron-donating (tBu, OMe) progressively destabilizes the HOMO energy level. nih.gov This directly impacts the electronic properties and potential reactivity of the molecule. The stability of cation radicals of aromatic compounds is also known to be increased by electron-donating groups. nih.gov
The bromomethyl group at the para-position of the phenyl ring is a reactive site for nucleophilic substitution. The rate of these substitution reactions would also be influenced by other substituents on the phenyl ring. An EWG on the phenyl ring would be expected to stabilize the transition state of an SN2 reaction at the benzylic carbon, thus increasing the reaction rate. Conversely, an EDG would likely decrease the rate of such a reaction.
The following table provides a qualitative summary of the expected impact of substituents on the 9-phenyl ring on the reactivity and stability of Acridine, 9-[4-(bromomethyl)phenyl]- and its derivatives.
| Substituent Type on Phenyl Ring | Effect on Acridine Ring Electron Density | Expected Impact on Reactivity | Expected Impact on Stability | Reference |
|---|---|---|---|---|
| Electron-Donating Group (EDG) | Increase | Increased nucleophilicity, decreased electrophilicity | Increased stability of cation radicals, potentially decreased stability towards oxidation | nih.govnih.gov |
| Electron-Withdrawing Group (EWG) | Decrease | Decreased nucleophilicity, increased electrophilicity | Decreased stability of cation radicals, potentially increased stability towards oxidation | nih.govnih.gov |
Future Research Directions and Perspectives for Acridine, 9 4 Bromomethyl Phenyl
Design of Next-Generation Acridine (B1665455) Architectures with Enhanced Specificity and Functionality
The 9-phenylacridine (B188086) core is a well-established pharmacophore and fluorophore, known for its ability to intercalate into DNA and for its applications in materials science. chemimpex.comnih.gov The future design of next-generation acridines hinges on the strategic functionalization of the 9-[4-(bromomethyl)phenyl]- moiety to create architectures with superior performance and specificity. The bromomethyl group serves as a versatile anchor point for attaching various chemical groups that can modulate the molecule's biological activity, photophysical properties, and target affinity.
Research efforts are geared towards creating derivatives for specific, high-value applications:
Targeted Therapeutics: The acridine scaffold is a component of numerous bioactive compounds, including anticancer agents that function as topoisomerase inhibitors. nih.govucsf.edu Future designs will leverage the bromomethyl group to attach moieties that can guide the acridine core to specific biological targets. By reacting Acridine, 9-[4-(bromomethyl)phenyl]- with various amines, thiols, or alcohols, researchers can synthesize libraries of new derivatives. These might include conjugates with peptides or other recognition elements to selectively target cancer cells, or structures designed to interact with specific enzyme active sites, such as kinases or cholinesterases. researchgate.netfrontiersin.orgnih.gov For instance, creating novel 9-anilinoacridine (B1211779) analogues, which have shown potent antitumor activity, is a promising direction. nih.gov
Advanced Molecular Probes: The intrinsic fluorescence of the acridine nucleus makes it an excellent component for chemical sensors. chemimpex.comnih.gov By substituting the bromine with specific ionophores or receptor units, next-generation probes can be designed for the ratiometric sensing of biologically important ions or molecules. nih.gov
Poly-acridine Assemblies: There is significant interest in connecting multiple acridine units to create bis- or even tris-acridine molecules. nih.gov These poly-intercalating agents can exhibit enhanced binding affinity for DNA. nih.gov Acridine, 9-[4-(bromomethyl)phenyl]- is an ideal starting point for synthesizing such assemblies, where the bromomethyl group can be used to form a flexible or rigid linker connecting two or more acridine units.
The table below outlines potential molecular designs originating from Acridine, 9-[4-(bromomethyl)phenyl]-.
| Target Functional Group | Resulting Derivative Class | Potential Enhancement and Function |
| Primary/Secondary Amines (R-NH₂) | Amino-derivatives | Enhanced DNA/RNA binding; Enzyme inhibition (e.g., Topoisomerase, Kinases) nih.govresearchgate.net |
| Thiols (R-SH) | Thioether-linked conjugates | Attachment to cysteine residues in proteins; Pro-drug development |
| Alcohols/Phenols (R-OH) | Ether-linked conjugates | Modified solubility and pharmacokinetic properties; Linkage to targeting moieties |
| Carboxylic Acids (R-COOH) | Ester-linked derivatives | Fluorescent labeling of biomolecules; Cleavable linkers for drug delivery |
| Azides (N₃⁻) | Azido-derivatives | Precursors for "click" chemistry, enabling modular attachment to a wide range of molecules |
Development of Advanced Methodologies for Targeted Functionalization
The functionalization of Acridine, 9-[4-(bromomethyl)phenyl]- is primarily achieved through nucleophilic substitution reactions at the benzylic carbon. This well-understood reactivity allows for precise and targeted modifications. Future research will focus on integrating this classic transformation with modern, efficient, and sustainable synthetic methods to streamline the production of complex acridine derivatives.
Key methodological advancements include:
Integration with Modern Synthesis: While the final functionalization step involves the bromomethyl group, the initial synthesis of the acridine core can be optimized using advanced methods. Techniques such as microwave-assisted synthesis, which can drastically reduce reaction times, and palladium-catalyzed reactions offer efficient routes to the core structure. ucsf.eduresearchgate.net
Novel Transformations of the C-Br Bond: Beyond standard nucleophilic substitution, research into novel catalytic transformations of the carbon-halogen bond opens new synthetic possibilities. For example, a recently developed method uses an acridine-based ruthenium complex to catalytically oxidize carbon-halogen bonds to carbonyls using water as the oxidant. acs.org Applying such a methodology could convert the bromomethyl group into an aldehyde or carboxylic acid, providing alternative points for further chemical elaboration, such as reductive amination or amide bond formation.
The following table details the primary reaction pathways for the targeted functionalization of this compound.
| Reagent Type (Nucleophile) | Resulting Linkage | Reaction Type | Potential Application of Derivative |
| R-NH₂ (Amine) | -CH₂-NH-R | Nucleophilic Substitution | Bioactive compounds, Ligands nih.govnih.gov |
| R-SH (Thiol) | -CH₂-S-R | Nucleophilic Substitution | Bioconjugation, Self-assembled monolayers |
| R-OH (Alcohol/Phenol) | -CH₂-O-R | Williamson Ether Synthesis | Modifying physical properties, Pro-drugs |
| R-COO⁻ (Carboxylate) | -CH₂-O-C(=O)-R | Nucleophilic Substitution | Fluorescent tagging, Pro-drugs sigmaaldrich.com |
| NaN₃ (Sodium Azide) | -CH₂-N₃ | Nucleophilic Substitution | Click chemistry handle for bioconjugation |
| PPh₃ (Triphenylphosphine) | -CH₂-P⁺Ph₃ Br⁻ | Nucleophilic Substitution | Wittig reaction precursor for C-C bond formation |
Expansion of Applications in Emerging Scientific and Technological Fields
The ability to create a diverse library of derivatives from Acridine, 9-[4-(bromomethyl)phenyl]- paves the way for its use in a variety of emerging fields beyond traditional medicine. The unique combination of the acridine's photophysical properties and the synthetic versatility of the bromomethyl handle allows for the creation of materials and systems with novel functions.
Materials Science and Optoelectronics: 9-Phenylacridine derivatives are recognized for their fluorescence and potential use in Organic Light Emitting Diodes (OLEDs). chemimpex.com By attaching the Acridine, 9-[4-(bromomethyl)phenyl]- core to polymers or other functional materials via the reactive handle, new materials with tailored photophysical and electronic properties could be synthesized for applications in displays, lighting, and sensors. The development of novel blue-emissive materials from functionalized aromatic cores serves as a strong precedent. rsc.org
Photomedicine and Photodynamic Therapy (PDT): The acridine core can act as a photosensitizer, generating cytotoxic reactive oxygen species upon light activation. nih.gov The bromomethyl group provides the ideal anchor to attach targeting ligands (e.g., antibodies, folic acid) that can deliver the acridine photosensitizer specifically to malignant tissues, thereby increasing the efficacy and reducing the side effects of PDT. chemimpex.com
Bioconjugation and Imaging: The high fluorescence quantum yield of many acridine derivatives makes them excellent labels for biological imaging. chemimpex.com The reactive bromomethyl group enables the stable, covalent attachment of the acridine fluorophore to proteins, nucleic acids, or other biomolecules. This is analogous to the existing use of 9-(bromomethyl)acridine (B74509) as a fluorescent derivatizing agent for HPLC analysis. sigmaaldrich.com This allows for real-time visualization and tracking of biological processes within living cells.
Advanced Catalysis: The acridine structure itself can be part of a ligand framework for transition metal catalysis, as demonstrated by acridine-based PNP pincer complexes. acs.org Derivatives of Acridine, 9-[4-(bromomethyl)phenyl]- could be synthesized to act as new ligands where the acridine core helps to tune the catalyst's electronic properties, while a secondary functionality attached via the methyl group could influence solubility, stability, or substrate recognition.
| Emerging Field | Specific Application | Role of Acridine, 9-[4-(bromomethyl)phenyl]- Derivative |
| Materials Science | Organic Light Emitting Diodes (OLEDs) | Serves as a blue-emissive or host material after polymerization/grafting. chemimpex.comrsc.org |
| Nanotechnology | Functionalized Nanoparticles | Covalently attached to nanoparticle surfaces to provide fluorescence for imaging or targeting capabilities. |
| Photomedicine | Targeted Photodynamic Therapy (PDT) | Acts as a photosensitizer linked to a tumor-targeting moiety. nih.gov |
| Diagnostics | Fluorescent Labeling Agent | Covalently binds to target analytes (e.g., fatty acids, proteins) for sensitive detection. sigmaaldrich.com |
| Supramolecular Chemistry | Self-Assembled Systems | Forms part of a larger molecular structure designed for self-assembly into functional architectures. |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 9-[4-(bromomethyl)phenyl]acridine in laboratory settings?
- Methodological Answer :
- Respiratory Protection : Use a NIOSH-approved respirator (e.g., P95 for nuisance exposure or OV/AG/P99 for higher protection) to avoid inhalation of aerosols or dust .
- Skin and Eye Protection : Wear a full chemical-resistant suit, gloves, and safety goggles. In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with water .
- Environmental Control : Prevent entry into drains and ensure proper ventilation to minimize airborne concentrations .
- Storage : Store in a cool, dry area away from incompatible materials (specific incompatibilities are not reported, but standard precautions for brominated compounds apply) .
Q. How can researchers synthesize 9-[4-(bromomethyl)phenyl]acridine, and what are the critical purification steps?
- Methodological Answer :
- Synthetic Route : While direct synthesis protocols are not explicitly detailed, analogous compounds (e.g., 4-(bromomethyl)phenylboronic acid derivatives) suggest bromomethylation via radical or nucleophilic substitution on pre-functionalized acridine scaffolds .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product. Monitor purity via HPLC or TLC .
- Characterization : Confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What analytical techniques are most effective for characterizing 9-[4-(bromomethyl)phenyl]acridine?
- Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction (employing SHELX programs for refinement) can resolve molecular geometry and confirm bromomethyl substitution .
- Spectroscopy : UV-Vis (to study π-π* transitions in the acridine core) and FTIR (to identify C-Br stretching at ~560 cm) .
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight verification .
Advanced Research Questions
Q. How does the bromomethyl substituent influence the DNA intercalation properties of acridine derivatives in anticancer research?
- Methodological Answer :
- Mechanistic Insight : The bromomethyl group enhances electrophilicity, enabling covalent binding to DNA nucleophiles (e.g., guanine N7). Compare intercalation efficiency via fluorescence quenching assays with unmodified acridines .
- Biological Assays : Conduct cytotoxicity studies (e.g., MTT assays) in cancer cell lines to evaluate enhanced apoptosis due to DNA adduct formation .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to simulate binding affinity changes induced by the bromomethyl group .
Q. What strategies can mitigate conflicting crystallographic data when resolving 9-[4-(bromomethyl)phenyl]acridine’s structure?
- Methodological Answer :
- Data Collection : Optimize crystal quality (e.g., slow evaporation in DCM/hexane) to reduce twinning or disorder .
- Refinement : Apply SHELXL’s restraints for bromine anisotropic displacement parameters and validate using R-factor convergence (<5%) .
- Cross-Validation : Compare with DFT-optimized geometries (e.g., Gaussian09) to identify discrepancies in bond lengths/angles .
Q. How can researchers leverage 9-[4-(bromomethyl)phenyl]acridine as a precursor for click chemistry or bioconjugation?
- Methodological Answer :
- Azide Substitution : React with sodium azide (NaN) in DMF to replace bromide, forming 9-[4-(azidomethyl)phenyl]acridine for copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Biotinylation : Conjugate with alkyne-functionalized biotin via CuAAC, followed by streptavidin-binding assays to validate utility in probe development .
- Stability Testing : Monitor azide stability under light/heat using H NMR to optimize reaction conditions .
Contradiction Analysis and Troubleshooting
Q. How should researchers address discrepancies in reported toxicity data for 9-[4-(bromomethyl)phenyl]acridine?
- Methodological Answer :
- Data Cross-Referencing : Compare SDS entries (e.g., conflicting classifications for carcinogenicity) with primary literature. Note that IARC, NTP, and OSHA currently classify it as non-carcinogenic .
- In-House Testing : Conduct Ames tests (for mutagenicity) and acute toxicity assays (OECD 423) to resolve ambiguities .
- Documentation : Clearly report batch-specific impurities (e.g., residual solvents) that may skew toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
